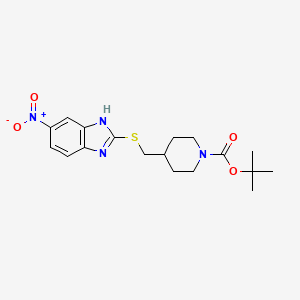
4-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzimidazole ring fused with a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Nitration: The benzimidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Thioether Formation: The nitrobenzimidazole is reacted with a thiol derivative to form the thioether linkage.
Piperidine Introduction: The thioether intermediate is then reacted with a piperidine derivative under basic conditions to introduce the piperidine ring.
Esterification: Finally, the carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzimidazoles: Formed from electrophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The benzimidazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The nitro group and benzimidazole ring are key pharmacophores in many bioactive molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
作用機序
The mechanism of action of 4-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Benzimidazole: A simpler compound with similar biological activity.
Nitrobenzimidazole: Lacks the piperidine and ester groups but shares the nitrobenzimidazole core.
Piperidine Derivatives: Compounds with a piperidine ring but different substituents.
Uniqueness
4-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a nitrobenzimidazole core with a piperidine ring and a tert-butyl ester group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H24N4O4S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
tert-butyl 4-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O4S/c1-18(2,3)26-17(23)21-8-6-12(7-9-21)11-27-16-19-14-5-4-13(22(24)25)10-15(14)20-16/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,20) |
InChIキー |
OTFVNCXLUFDSHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















